



# GSK-4716: An In-depth Technical Guide for Researchers

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An Overview of the Selective ERRB/y Agonist in Drug Discovery and Development

**GSK-4716** is a synthetic small molecule that acts as a selective agonist for the Estrogen-Related Receptors beta (ERRβ) and gamma (ERRγ). As a member of the phenolic acyl hydrazone class, it has become a valuable tool for researchers investigating the physiological roles of these orphan nuclear receptors. This technical guide provides a comprehensive overview of **GSK-4716**, including its mechanism of action, key experimental data, and detailed protocols for its use in scientific research.

## **Core Properties and Mechanism of Action**

**GSK-4716** exhibits selective agonist activity towards ERR $\beta$  and ERR $\gamma$ , with a reported EC50 of 1.3  $\mu$ M for ERR $\gamma$ .[1] It displays selectivity over ERR $\alpha$  and the classical estrogen receptors.[1][2] The molecule is understood to bind to the ligand-binding domain of ERR $\beta$  and ERR $\gamma$ , mimicking the effects of the protein ligand PGC-1 $\alpha$  and activating the transcriptional functions of these receptors.[3][4]

## **Quantitative Data Summary**

The following tables summarize the key quantitative data associated with the activity and effects of **GSK-4716** as reported in various studies.

Table 1: Receptor Activity of GSK-4716



Target	Assay Type	Value	Reference
ERRy	Cell-based co- transfection assay	EC50: 1.3 μM	[1]
ERRy	FRET assay	IC50: 2 μM	

Table 2: Effects of GSK-4716 on Gene Expression in C2C12 Myotubes

Gene	Treatment Conditions	Fold Change/Effect	Reference
Glucocorticoid Receptor (GR)	Not specified	Induction of mRNA	[5]
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)	Not specified	Induction of mRNA	[5]
Hexose-6-phosphate dehydrogenase (H6PDH)	Not specified	Induction of mRNA	[5]
C/EBP	Not specified	Induction of mRNA	[5]
ApoD	Not specified	Induction of mRNA	[5]
Monoamine oxidase-A (MAO-A)	Not specified	Induction of mRNA	[5][6]
PGC-1α	Not specified	Induction of mRNA	[6]
PGC-1β	Not specified	Induction of mRNA	[6]

Table 3: Effects of GSK-4716 on Gene Expression in Primary Mouse Myotubes



Gene	Treatment Conditions	Fold Change/Effect	Reference
Ppargc1a (PGC-1α)	10 μM for 48h	Increase in expression	[7]
Ppargc1b (PGC-1β)	10 μM for 48h	Increase in expression	[7]
Esrrg (ERRy)	10 μM for 48h	Increase in expression	[7]
Cpt1b	10 μM for 48h	Increase in expression	[7]
Atp5b	10 μM for 48h	Increase in expression	[7]
Idh3	10 μM for 48h	Increase in expression	[7]

Table 4: Effects of **GSK-4716** on Mitochondrial Function in Primary Mouse Myotubes

Parameter	Treatment Conditions	Effect	Reference
Citrate Synthase Activity	10 μM for 48h	Increased	[6][7]
Cytochrome c Protein Levels	10 μM for 48h	Increased	[6][7]

Table 5: Effects of GSK-4716 on Dopaminergic Neuronal Phenotype in SH-SY5Y Cells

Gene/Protein	Effect	Reference
Dopamine Transporter (DAT)	Increased expression	[8]
Tyrosine Hydroxylase (TH)	Increased expression	[8]

Table 6: Effects of **GSK-4716** on Osteoclastogenesis

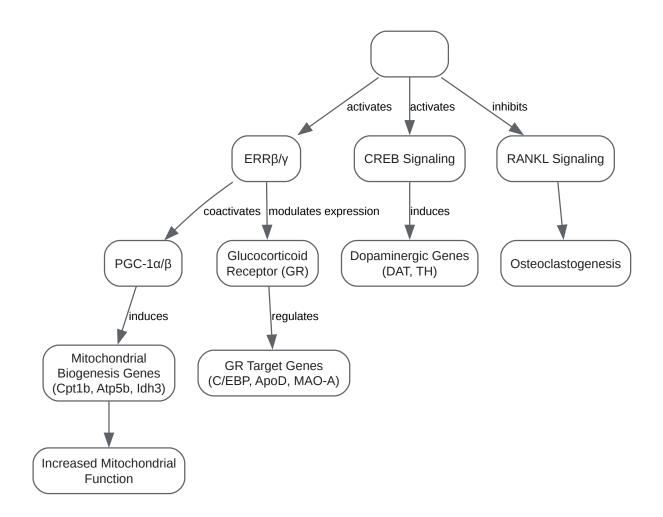


Parameter	Effect	Reference
Osteoclast Formation	Inhibited	[9][10]
Osteoclastogenic Marker Gene Expression	Attenuated	[9][10]
ERRy Protein Levels	Increased	[9][10]

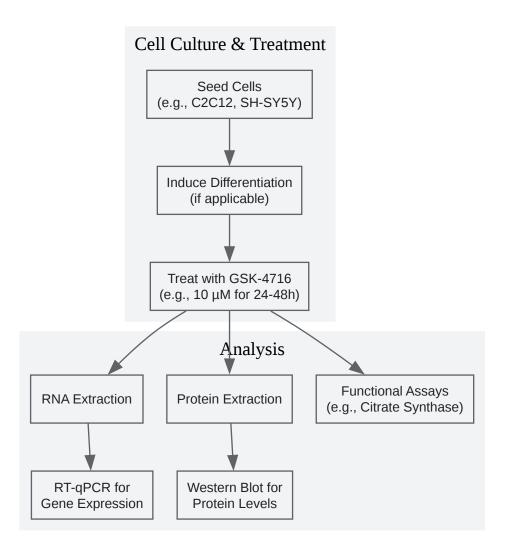
# **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the signaling pathways influenced by **GSK-4716** and a typical experimental workflow for studying its effects.









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## Foundational & Exploratory





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